2-chloro-N-cyclohexyl-4-iodoaniline

Overview

Description

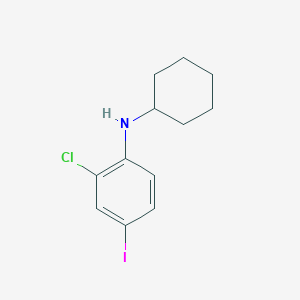

“2-chloro-N-cyclohexyl-4-iodoaniline” is a chemical compound with the molecular formula C12H15ClIN . It has a molecular weight of 335.61 g/mol.

Molecular Structure Analysis

The molecular structure of “2-chloro-N-cyclohexyl-4-iodoaniline” consists of a cyclohexyl group (a six-membered carbon ring) attached to an aniline group (an amino group attached to a phenyl group) via a nitrogen atom. Additionally, the phenyl ring carries an iodine atom and a chlorine atom .Physical And Chemical Properties Analysis

“2-chloro-N-cyclohexyl-4-iodoaniline” is a solid compound . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved information.Scientific Research Applications

Absorption and Distribution in Animals

The compound 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, closely related to 2-chloro-N-cyclohexyl-4-iodoaniline, has been studied for its absorption, distribution, excretion, and biotransformation in animals. It's particularly noted for its lipid solubility and rapid degradation in plasma after parenteral dosage. This compound, after intravenous injection, showed significant presence in cerebrospinal fluid, indicating its potential for central nervous system applications. The primary excretion route for the compound's degradation products is through the kidneys (Oliverio et al., 1970).

In Vivo and In Vitro Toxicity Studies

Studies have been conducted to understand the in vivo and in vitro nephrotoxic and hepatotoxic potentials of haloanilines, a class of compounds that includes 2-chloro-N-cyclohexyl-4-iodoaniline. These studies are crucial for understanding the safety profile of these compounds when used in various applications. One such study on 3-haloanilines, which are structurally similar, revealed that they are not potent nephrotoxicants or hepatotoxicants at sublethal doses (Rankin et al., 1995).

Epichlorohydrin Interaction with Hemoglobin and DNA

Research on the interaction of epichlorohydrin, a molecule structurally similar to 2-chloro-N-cyclohexyl-4-iodoaniline, with hemoglobin and DNA in rats has provided insights into the potential biotransformation and biomonitoring applications of such compounds. The study indicated the formation of specific adducts that could be used in human biomonitoring studies, pointing towards the utility of similar compounds in biological monitoring and possibly in therapeutic contexts (Landin et al., 1999).

Chemical Properties and Biological Effects

Understanding the chemical properties and biological effects of related compounds, such as N-(2-chloroethyl-N-cyclohexyl-N-nitrosourea (CCNU) and its metabolites, offers insights into the potential use of 2-chloro-N-cyclohexyl-4-iodoaniline in medical and scientific research. Studies have shown that the biological effects observed following the administration of CCNU are due to its major metabolites, suggesting that similar compounds could have significant biological activities worth exploring (Wheeler et al., 1977).

properties

IUPAC Name |

2-chloro-N-cyclohexyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClIN/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQGVQLHRKJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-cyclohexyl-4-iodoaniline | |

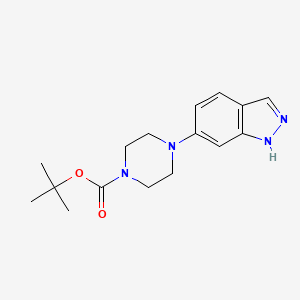

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

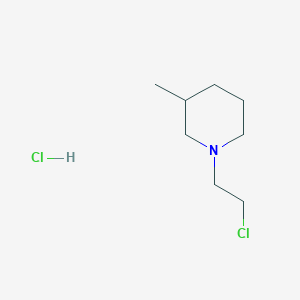

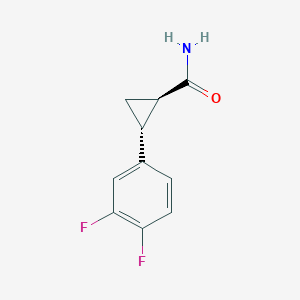

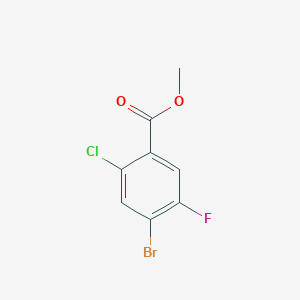

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.